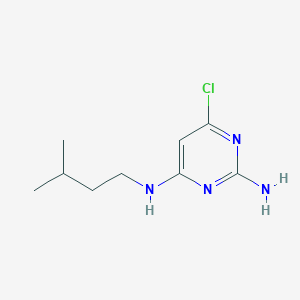
2-(2-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of acetamide derivatives, similar to the compound of interest, often involves multi-step chemical reactions, starting from specific phenol or aniline precursors. These processes typically involve the acylation of phenol or aniline derivatives, followed by various functionalization steps to introduce the desired substituents, such as chloro, fluoro, or benzodioxin groups. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting specific substitutions at the phenyl and benzofuran positions with various substituted acetamides (K. Sunder & Jayapal Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. For example, the characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides was achieved using elemental analysis, IR, and 1H NMR, which validated the synthesis of these compounds with intended structural features (Yang Man-li, 2008).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include acylation, halogenation, and interaction with different chemical agents, leading to the formation of a wide range of compounds with diverse biological activities. The synthesis processes and the resulting chemical structures play a crucial role in determining their reactivity and potential applications in medicinal chemistry.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. These properties are critical for understanding the compound's behavior in different environments and their suitability for various applications. The non-planar structure of compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, linked by intermolecular hydrogen bonds, demonstrates the complexity and variability of these properties among acetamide derivatives (Rohan A. Davis & P. Healy, 2010).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are central to their biological activity and potential as therapeutic agents. These properties, including reactivity towards various chemical groups and stability under different conditions, determine their mechanism of action and efficacy in biological systems. For instance, compounds like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides exhibit a range of activities, from antibacterial to anti-diabetic, highlighting the importance of chemical properties in their functional applications (M. Abbasi et al., 2023; M. Abbasi et al., 2020).
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c17-12-7-10(18)1-3-13(12)23-9-16(20)19-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-8H,5-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDGVHCTAMGLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4544332.png)
![N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4544338.png)
![4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4544354.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4544357.png)
![3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4544366.png)
![N-(tert-butyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4544373.png)
![6-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544377.png)
![5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B4544405.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]nicotinamide](/img/structure/B4544421.png)


![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4544434.png)
